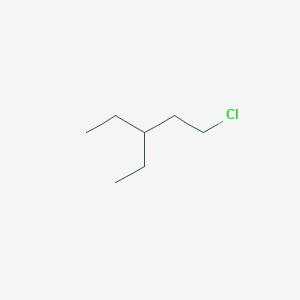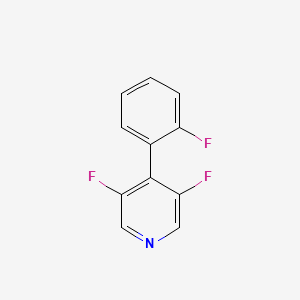
1-(1-Amino-2-methylpropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Amino-2-methylpropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol is a complex organic compound that features a cyclobutane ring substituted with an amino group and two isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Amino-2-methylpropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the cyclobutane ring: This can be achieved through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the isopropyl groups: This can be done via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Amino-2-methylpropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions. Detailed studies would be required to elucidate the exact mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol: Similar structure but lacks one isopropyl group.
3-(Propan-2-yl)cyclobutan-1-ol: Similar structure but lacks the amino group and one isopropyl group.
Uniqueness
1-(1-Amino-2-methylpropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol is unique due to the presence of both an amino group and two isopropyl groups on the cyclobutane ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
1-(1-amino-2-methylpropan-2-yl)-3-propan-2-ylcyclobutan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8(2)9-5-11(13,6-9)10(3,4)7-12/h8-9,13H,5-7,12H2,1-4H3 |
Clé InChI |
CFSSOMBHEWEYAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(C1)(C(C)(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


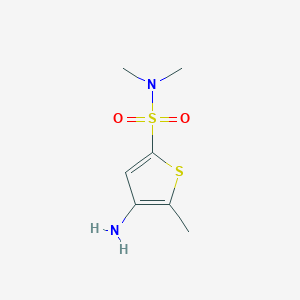
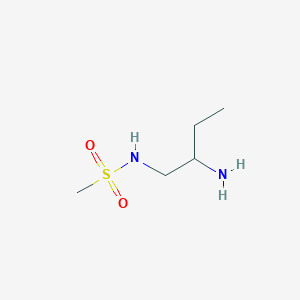

![tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13198723.png)
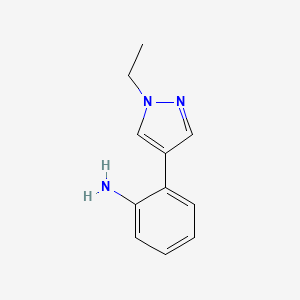
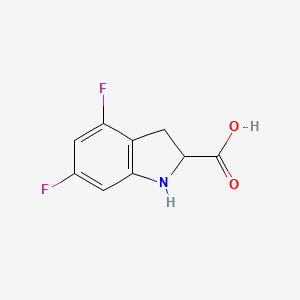
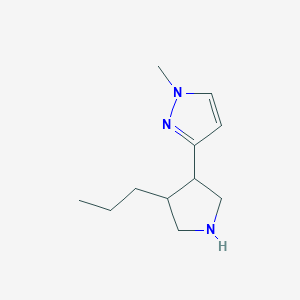
![tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13198741.png)

![6,7-dihydro-5H-benzo[7]annulen-2-amine](/img/structure/B13198745.png)
